molecular formula C17H26N4O3 B10958464 N-cycloheptyl-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide

N-cycloheptyl-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10958464
M. Wt: 334.4 g/mol
InChI Key: DPDRRMXZKMMPNT-UHFFFAOYSA-N
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Description

“N-cycloheptyl-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide” is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-cycloheptyl-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide” typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate isocyanate or carbamoyl chloride.

    Cycloheptyl and morpholinyl substitutions: These groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides or sulfonates.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the morpholine moiety.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the pyrazole ring or the morpholine group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, sulfonates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-cycloheptyl-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-cycloheptyl-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxamide: Similar structure with a different position of the carboxamide group.

    N-cycloheptyl-1-methyl-3-(piperidin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide: Similar structure with a piperidine group instead of a morpholine group.

Uniqueness

“N-cycloheptyl-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide” is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C17H26N4O3

Molecular Weight

334.4 g/mol

IUPAC Name

N-cycloheptyl-2-methyl-5-(morpholine-4-carbonyl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H26N4O3/c1-20-15(16(22)18-13-6-4-2-3-5-7-13)12-14(19-20)17(23)21-8-10-24-11-9-21/h12-13H,2-11H2,1H3,(H,18,22)

InChI Key

DPDRRMXZKMMPNT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)N2CCOCC2)C(=O)NC3CCCCCC3

Origin of Product

United States

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